molecular formula C12H6Cl2O B1206507 2,8-Dichlorodibenzofuran CAS No. 5409-83-6

2,8-Dichlorodibenzofuran

Cat. No. B1206507
CAS RN: 5409-83-6
M. Wt: 237.08 g/mol
InChI Key: IVVRJIDVYSPKFZ-UHFFFAOYSA-N
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Description

2,8-Dichlorodibenzofuran is a chlorinated dibenzofuran . It is a small molecule that belongs to the class of organic compounds known as polychlorinated dibenzofurans . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Molecular Structure Analysis

The molecular formula of 2,8-Dichlorodibenzofuran is C12H6Cl2O . It has a molecular weight of 237.081 Da . The structure includes a dibenzofuran moiety with chlorine atoms attached at the 2 and 8 positions .


Physical And Chemical Properties Analysis

2,8-Dichlorodibenzofuran has a density of 1.4±0.1 g/cm3, a boiling point of 356.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 57.8±3.0 kJ/mol, and it has a flash point of 169.3±22.3 °C . The compound has a molar refractivity of 64.0±0.3 cm3 .

Scientific Research Applications

Environmental Bioremediation

Biodegradation by Aerobic Bacteria: 2,8-diCDF is a persistent environmental pollutant due to its stability and resistance to degradation. Research has shown that certain aerobic bacteria possess the ability to degrade 2,8-diCDF, which can be harnessed for bioremediation of contaminated soils . These bacteria utilize specific catabolic pathways involving enzymes like dioxygenases to break down the compound, potentially reducing its environmental impact.

Analytical Chemistry

Analytical Standard for Environmental Testing: In analytical chemistry, 2,8-diCDF serves as a standard for calibrating instruments and validating methods used in the detection and quantification of dioxin-like compounds in environmental samples . Its well-characterized properties allow for accurate assessment of contamination levels.

Industrial Process Monitoring

By-product Analysis: 2,8-diCDF can form as a by-product in various industrial processes, such as chlorine bleaching in paper manufacturing and waste incineration . Monitoring its presence helps in assessing and controlling the environmental release of harmful dioxins, ensuring compliance with safety regulations.

Toxicology Research

Toxicity Profiling: Toxicological studies on 2,8-diCDF provide insights into its potential health risks. It is known to activate xenobiotic metabolizing enzymes and may have carcinogenic effects . Understanding its toxicology is crucial for risk assessment and establishing exposure limits.

Biotechnology

Microbial Degradation Studies: The ability of microorganisms, including certain bacteria and white-rot fungi, to metabolize 2,8-diCDF is of significant interest in biotechnology . These organisms could be engineered or optimized for more efficient biodegradation, offering a biological solution to dioxin pollution.

Agricultural Science

Impact on Food Chain: Research in agricultural science involves studying the accumulation and effects of 2,8-diCDF in the food chain . This compound can bioaccumulate in livestock and crops, leading to potential health risks for consumers. Studies aim to understand these dynamics to safeguard food quality.

Mechanism of Action

Target of Action

The primary target of 2,8-Dichlorodibenzofuran is the Aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcriptional activator that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

2,8-Dichlorodibenzofuran interacts with its target, the AhR, by binding to it. This binding event triggers a conformational change in the AhR, which allows it to translocate into the nucleus and interact with specific DNA sequences. This interaction leads to the transcriptional activation of genes that are under the control of AhR .

Biochemical Pathways

The interaction of 2,8-Dichlorodibenzofuran with the AhR affects several biochemical pathways. One of the major pathways affected is the lateral and angular dioxygenation pathways . These pathways are involved in the aerobic degradation of dioxins, a group of structurally related chemicals that includes 2,8-Dichlorodibenzofuran .

Pharmacokinetics

It is known that the compound has a low solubility in water, but can dissolve in organic solvents such as ethanol and ether . This suggests that the compound may have a high bioavailability in organisms due to its ability to dissolve in lipids.

Result of Action

The molecular and cellular effects of 2,8-Dichlorodibenzofuran’s action are largely dependent on the specific genes that are activated by the AhR. These effects can include changes in cell proliferation, differentiation, and apoptosis, among others .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,8-Dichlorodibenzofuran. For instance, the compound can be formed by pyrolysis or incineration at temperatures below 1200 °C of chlorine-containing products, such as PVC, PCBs, and other organochlorides, or of non-chlorine containing products in the presence of chlorine donors . This suggests that the presence and concentration of 2,8-Dichlorodibenzofuran in the environment can vary depending on the specific environmental conditions.

Future Directions

While specific future directions for 2,8-Dichlorodibenzofuran are not mentioned in the sources, the compound is used in environmental testing and research . This suggests that future studies may continue to explore its environmental impact, degradation pathways, and potential methods for its safe removal or neutralization.

properties

IUPAC Name

2,8-dichlorodibenzofuran
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InChI

InChI=1S/C12H6Cl2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IVVRJIDVYSPKFZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O
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DSSTOX Substance ID

DTXSID30871129
Record name 2,8-Dichlorodibenzofuran
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Molecular Weight

237.08 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name 2,8-Dichlorodibenzofuran
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Vapor Pressure

0.0000254 [mmHg]
Record name 2,8-Dichlorodibenzofuran
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Product Name

2,8-Dichlorodibenzofuran

CAS RN

5409-83-6
Record name 2,8-Dichlorodibenzofuran
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Record name Dibenzofuran,8-dichloro-
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Record name 2,8-DICHLORODIBENZOFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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